N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIPBYFSTVPCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where 3-chlorophenylamine reacts with the thiadiazole intermediate.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with chloroacetic acid or its derivatives under basic conditions to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:
| Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 6 hrs | Sulfoxide derivative | 65% | |
| KMnO₄ (aqueous) | 60°C, pH 7, 4 hrs | Sulfone derivative | 72% | |
| m-CPBA | CH₂Cl₂, 0°C → RT, 2 hrs | Thiadiazole N-oxide | 58% |
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Mechanism : The sulfanyl group is oxidized to sulfoxide or sulfone via electrophilic attack, while the thiadiazole ring forms N-oxides under strong oxidizing conditions.
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Impact : Oxidation enhances polarity and potential bioactivity, particularly in antimicrobial applications .
Nucleophilic Substitution
The acetamide and sulfanyl groups facilitate nucleophilic displacement reactions:
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Mechanism : The electron-deficient thiadiazole ring directs nucleophilic attack at the acetamide carbonyl or sulfanyl sulfur .
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SAR Note : Chlorophenyl and methyl-thiadiazole substituents enhance electrophilicity, favoring substitution .
Hydrolysis Reactions
Acid- or base-mediated hydrolysis cleaves critical bonds:
| Conditions | Reaction Pathway | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M), reflux, 5 hrs | Acetamide → Carboxylic acid | 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | 81% | |
| NaOH (10%), ethanol, 70°C, 3 hrs | Thiadiazole ring opening | 3-Chloroaniline + thiadiazole fragments | 68% |
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Mechanism : Acidic hydrolysis protonates the acetamide oxygen, enabling nucleophilic water attack. Basic conditions deprotonate the amide, destabilizing the C-N bond.
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Application : Hydrolysis products serve as intermediates for derivatives with modified bioactivity .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and ring-forming reactions:
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Mechanism : Sulfanyl groups act as bridging units, enabling fusion with aromatic or heteroaromatic systems .
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SAR Insight : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring improve cyclization efficiency .
Alkylation and Acylation
The sulfanyl sulfur and acetamide nitrogen are alkylation/acylation sites:
| Reagent | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, acetone, RT, 4 hrs | S-Methylated derivative | Enhanced lipophilicity | |
| Ac₂O | Pyridine, 60°C, 2 hrs | N-Acetylated analog | Improved metabolic stability |
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Mechanism : Alkylation proceeds via SN₂ at sulfur, while acylation targets the acetamide nitrogen .
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Thermodynamics : Methyl-thiadiazole groups stabilize transition states, increasing reaction rates.
Metal Complexation
The compound coordinates transition metals via sulfur and nitrogen lone pairs:
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Coordination Sites : Thiadiazole N/S and acetamide O form stable octahedral or square-planar geometries .
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Impact : Metal complexes exhibit enhanced bioactivity compared to the parent compound .
Photochemical Reactions
UV-induced reactions modify electronic properties:
| Wavelength | Conditions | Product | Key Change | Reference |
|---|---|---|---|---|
| 254 nm | CH₃CN, N₂ atmosphere, 6 hrs | Thiadiazole dimer via C-S bond cleavage | Loss of sulfanyl group | |
| 365 nm | EtOAc, O₂, 12 hrs | Sulfonyl radical adducts | Increased oxidative potential |
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Mechanism : UV excitation cleaves weak C-S bonds, generating radicals that recombine or oxidize.
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Application : Photoproducts are studied for reactive oxygen species (ROS) generation in cancer therapy .
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes halogenation/nitration:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Chloro-4-nitrophenyl derivative | 55% | |
| Br₂ (excess) | FeBr₃, CHCl₃, RT, 4 hrs | 3-Chloro-5-bromophenyl analog | 62% |
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Directing Effects : The meta-chloro group directs electrophiles to ortho/para positions .
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Impact : Nitro/bromo derivatives show improved binding to biological targets (e.g., CYP450 enzymes) .
Reduction Reactions
Nitro and sulfanyl groups are reducible under specific conditions:
| Reducing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 hrs | 3-Chloroaniline derivative | Anticonvulsant precursor | |
| NaBH₄ | MeOH, RT, 1 hr | Sulfhydryl (-SH) intermediate | Chelating agent |
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Mechanism : Catalytic hydrogenation cleaves sulfanyl bonds, while borohydride reduces disulfides .
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Caution : Over-reduction may degrade the thiadiazole ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl group:
| Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 12 hrs | Biaryl-thiadiazole hybrid | 70% | |
| CuI, proline | DMSO, 80°C, 8 hrs | Sonogashira-coupled alkyne | 65% |
Scientific Research Applications
Anticancer Applications
Research has indicated that derivatives of thiadiazole, including N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, exhibit significant anticancer properties. A study demonstrated that various thiadiazole derivatives showed notable activity against multiple cancer cell lines. For instance, compounds similar to this compound were tested against leukemia and breast cancer cell lines with promising results regarding their ability to inhibit cell proliferation and induce apoptosis .
Case Study: Anticancer Activity
In a comprehensive evaluation of thiadiazole derivatives, it was found that certain compounds exhibited IC50 values as low as 0.16 μM against leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells while sparing normal cells . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance anticancer efficacy.
Antiviral Properties
Thiadiazole compounds have also been explored for their antiviral activities. Research indicates that certain derivatives can inhibit viral replication effectively. For instance, a study highlighted that specific thiadiazole derivatives demonstrated potent activity against the tobacco mosaic virus (TMV), with an EC50 value of 30.57 μM . The antiviral mechanisms are believed to involve interference with viral entry or replication processes.
Case Study: Antiviral Efficacy
A derivative similar to this compound was shown to have an EC50 value of 7.2 μM against dengue virus (DENV), indicating its potential as a therapeutic agent against viral infections . This highlights the versatility of thiadiazole compounds in combating both bacterial and viral pathogens.
Agricultural Applications
In addition to its medicinal uses, this compound may have applications in agriculture as a pesticide or herbicide. Thiadiazole derivatives have been reported to exhibit fungicidal properties against various plant pathogens.
Case Study: Fungicidal Activity
Research into the fungicidal properties of thiadiazole derivatives revealed that compounds with similar structures could effectively reduce fungal growth in crops, thus offering a potential solution for crop protection . These findings support the application of thiadiazoles in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
The 3-chlorophenyl group in the target compound can be compared to other aryl substituents in similar molecules:
Key Insight : Chloro substituents provide moderate electron-withdrawing effects and lipophilicity, balancing solubility and membrane permeability. Fluorine (e.g., 4-fluorophenyl) increases polarity, while nitro groups may limit bioavailability due to high reactivity .
Heterocyclic Core Modifications
Variations in the heterocyclic component significantly impact biological activity:
Key Insight : Thiadiazoles are favored for their electron-deficient core, facilitating interactions with enzymes like 5-LOX. Oxazole and triazole derivatives exhibit divergent biological profiles due to differences in electronic and steric properties .
Sulfanyl Group Modifications
The sulfanyl linker’s substituents influence physicochemical properties:
Key Insight : Bulky or aromatic sulfanyl groups (e.g., benzylthio, benzooxazolylthio) increase melting points and molecular complexity but may compromise solubility .
Biological Activity
N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Chemical Name : this compound
- Molecular Formula : C11H10ClN3OS2
- Molecular Weight : 299.8 g/mol
- CAS Number : [Not specified]
Synthesis and Structure
The synthesis of this compound involves the functionalization of 5-methyl-1,3,4-thiadiazole derivatives. The structural integrity of the thiadiazole moiety is crucial for its biological activity. Research indicates that modifications to the thiadiazole ring can significantly influence the compound's pharmacological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The compound exhibits significant growth inhibitory activity against MCF-7 cells with an IC50 value of 0.28 µg/mL. This effect is attributed to the induction of cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in breast cancer treatment .
The mechanisms underlying the anticancer activity of this compound include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It activates caspases (caspase 3, 8, and 9), leading to programmed cell death.
- Down-regulation of Oncogenic Factors : The compound reduces the expression levels of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), which are associated with tumor metastasis and angiogenesis .
Case Studies
A notable study involved the evaluation of various thiadiazole derivatives for their anticancer properties. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against breast and liver cancer cell lines. For instance:
- Compound A showed an IC50 value of 0.28 µg/mL against MCF-7 cells.
- Compound B , structurally similar but lacking a chlorine atom on the phenyl ring, demonstrated reduced activity .
These findings underscore the importance of molecular structure in determining biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduce the sulfanylacetamide moiety using nucleophilic substitution. Key parameters include solvent choice (DMF or THF), temperature (60–80°C), and reaction time (4–6 hours) to achieve yields >75% .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., 3-chlorophenyl proton signals at δ 7.26–7.58 ppm, thiadiazole CH₃ at δ 2.50 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1708 cm⁻¹, S–S stretch at 510–540 cm⁻¹) .
Q. What stability assessments are critical for biological testing?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Heat to 40–60°C for 48 hours; assess melting point consistency (e.g., mp. 212–216°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Crystallography Workflow :
- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Employ SHELXL-2018 for structure solution (e.g., monoclinic P2₁/c space group, Z = 8) .
- Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking using Mercury 4.3.1 .
Q. How can contradictory bioactivity data across analogs be systematically analyzed?
- Case Study : Compare IC₅₀ values of thiadiazole derivatives (e.g., 3e vs. 8t in LOX inhibition assays).
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 3-chlorophenyl vs. indole groups) with binding affinity to targets like COX-2 .
- Statistical Tools : Apply ANOVA to assess significance (e.g., p < 0.05 for cytotoxicity differences in MCF-7 cells) .
Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?
- Experimental Framework :
- Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm) .
- Resistance Studies : Perform serial passage experiments with S. aureus to monitor MIC shifts over 20 generations .
Q. How can molecular docking guide SAR studies for anticancer activity?
- Protocol :
- Target Selection : Dock the compound into EGFR (PDB: 1M17) using Glide SP mode.
- Key Interactions : Identify hydrogen bonds between the acetamide carbonyl and Thr766, and π-alkyl interactions with the 5-methyl-thiadiazole .
- Validation : Cross-reference docking scores (e.g., Glide score ≤ −8.0 kcal/mol) with in vitro cytotoxicity (e.g., IC₅₀ = 12.3 µM in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
